N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

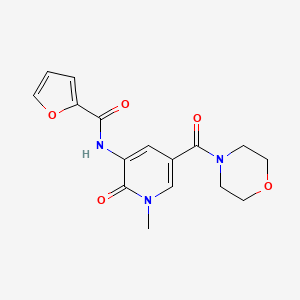

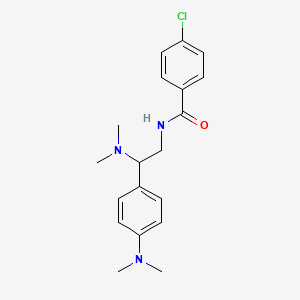

N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity in the brain. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.

Applications De Recherche Scientifique

Pharmacological Activities Research into related compounds has explored their potential pharmacological activities, including as inhibitors for specific enzymes and as modulators for receptors. For instance, derivatives of cyclopropenyl compounds have been investigated for their effects on dihydroceramide desaturase, an enzyme involved in sphingolipid metabolism, which is crucial for cell structure and signaling. Such studies contribute to the understanding of how modifications to the cyclopropyl group affect biological activity and offer insights into designing new therapeutic agents (Triola, Fabriàs, Casas, & Llebaria, 2003).

Drug Delivery Systems In the realm of drug delivery, the structural features of N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide and its analogs may be exploited to enhance the solubility and delivery of therapeutic agents. Polymeric micelles, for instance, have been used to increase the water solubility of hydrophobic drugs, improving their biodistribution and therapeutic effectiveness. Studies in this area underscore the compound's potential role in developing more efficient drug delivery systems, which could have significant implications for treating various diseases (Marcos et al., 2018).

Biodegradation and Environmental Remediation Research has also touched on the biodegradation of phenylurea herbicides, which are structurally related to N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide. These studies are crucial for understanding how such compounds interact with the environment and can be broken down by microorganisms. This knowledge is vital for environmental remediation efforts, as it helps identify strategies to deal with pollution from synthetic organic compounds (Villaverde et al., 2012).

Propriétés

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-2-14(12-6-4-3-5-7-12)16(19)17-11-10-15(18)13-8-9-13/h3-7,13-15,18H,2,8-11H2,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDFFYAQQNFSBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCC(C2CC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-cyclopropyl-3-hydroxypropyl)-2-phenylbutanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2357124.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-4-phenoxybenzamide](/img/structure/B2357127.png)

![2-Methyl-4-[[4-[6-(2-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3-oxazole](/img/structure/B2357128.png)

![(3-(benzyloxy)phenyl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2357132.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2357134.png)

![Tert-butyl 4-[2-(3-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B2357135.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2357138.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]-3-phenylpropanamide](/img/structure/B2357140.png)